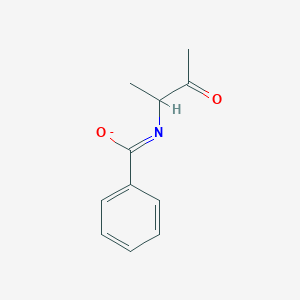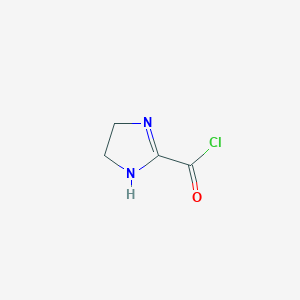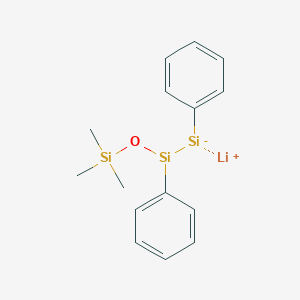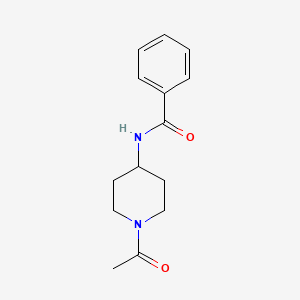![molecular formula C14H12F2N2OS B14215534 [3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea CAS No. 832098-85-8](/img/structure/B14215534.png)
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea is a chemical compound with the molecular formula C14H11F2NOS It is characterized by the presence of a thiourea group attached to a phenyl ring, which is further substituted with a difluorophenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea typically involves the reaction of 3,4-difluorobenzyl chloride with 3-hydroxyphenylthiourea under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-[(3,4-Difluorophenyl)methoxy]phenyl]urea: Similar structure but with a urea group instead of a thiourea group.
[3-[(3,4-Difluorophenyl)methoxy]phenyl]amine: Similar structure but with an amine group instead of a thiourea group.
Uniqueness
[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea is unique due to the presence of both the difluorophenylmethoxy and thiourea groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Numéro CAS |
832098-85-8 |
|---|---|
Formule moléculaire |
C14H12F2N2OS |
Poids moléculaire |
294.32 g/mol |
Nom IUPAC |
[3-[(3,4-difluorophenyl)methoxy]phenyl]thiourea |
InChI |
InChI=1S/C14H12F2N2OS/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)18-14(17)20/h1-7H,8H2,(H3,17,18,20) |
Clé InChI |
NJLXVIVIVWKYQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)F)F)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)


![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)

![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)

